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Compound of Interest

Compound Name: 3-Fluoropiperidine

Cat. No.: B1141850

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Fluoropiperidine, a valuable building block in medicinal chemistry and drug development. The
document is intended for researchers, scientists, and professionals in the field, offering detailed
information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 3-Fluoropiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCls)
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

4.65 - 4.45 dm 48.0 H-3

3.20 - 3.05 m H-2eq, H-6eq

2.85-2.70 m H-2ax, H-6ax

2.00-1.85 m H-4eq, H-5eq

1.80-1.60 m H-4ax, H-5ax

1.55 brs NH

13C NMR (101 MHz, CDCls)

Chemical Shift (8) ppm Assighment
89.5 (d, 1JCF = 170.0 Hz) c-3
52.0 (d, 2JCF = 20.0 Hz) C-2
46.5 C-6
31.5 (d, 3JCF = 8.0 Hz) C-4
24.0 C-5

Infrared (IR) Spectroscopy

Wavenumber (cm~2) Intensity Assignment
3350 Medium, Broad N-H Stretch
2945, 2860 Strong C-H Stretch (sp3)
1450 Medium C-H Bend

1100 Strong C-N Stretch
1050 Strong C-F Stretch
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Mass Spectrometry (MS)

Electron lonization (EI)

miz Relative Intensity (%) Proposed Fragment
103 40 [M]*

102 100 [M-H]*

84 30 [M-HF]*

70 60 [CaHsN]*

56 80 [CsHeN]*

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. The sample of 3-
Fluoropiperidine was dissolved in deuterated chloroform (CDClIsz). Chemical shifts are
reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin
film of neat 3-Fluoropiperidine was prepared between two potassium bromide (KBr) plates.
The spectrum was recorded in the range of 4000-400 cm~2.

Mass Spectrometry (MS)

Mass spectral data were acquired on a mass spectrometer using electron ionization (El) at 70
eV. The sample was introduced via direct injection.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

Spectroscopic Analysis Workflow
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Structure Elucidation
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A generalized workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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